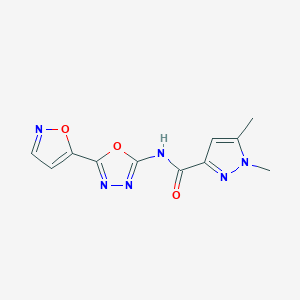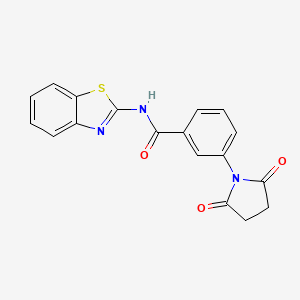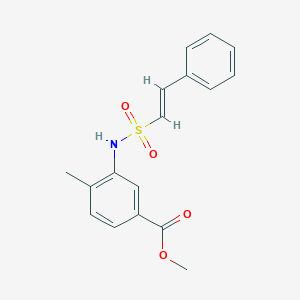
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple heterocyclic rings
Mechanism of Action
Target of Action
It is known that isoxazole derivatives exhibit a wide range of biological activities and therapeutic potential . They have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activity . The lone pair on the nitrogen atom in the oxazole ring can act as a nucleophile, reacting with electrophiles.
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the isoxazole and pyrazole rings. One common approach is the 1,3-dipolar cycloaddition reaction to form the isoxazole ring, followed by subsequent reactions to introduce the pyrazole and oxadiazole moieties. Reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium(VI) oxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.
Biology: Its biological activity has been explored in various assays, indicating potential as a bioactive molecule.
Medicine: Research is ongoing to evaluate its therapeutic potential, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
When compared to similar compounds, N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide stands out due to its unique structure and potential applications. Similar compounds include other isoxazole and pyrazole derivatives, which may share some biological activities but differ in their chemical properties and specific uses.
Properties
IUPAC Name |
1,5-dimethyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c1-6-5-7(16-17(6)2)9(18)13-11-15-14-10(19-11)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAWUIFEIXZACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate](/img/structure/B2886295.png)
![2-[(1,3-Benzoxazol-2-yl)amino]-1-cyclopropyl-1-phenylethan-1-ol](/img/structure/B2886297.png)
![3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2886299.png)


![N-[(2,5-dimethylfuran-3-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2886302.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2886306.png)

![4-Cyclobutoxythieno[3,2-d]pyrimidine](/img/structure/B2886310.png)



![5-((4-Hydroxypiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886316.png)
